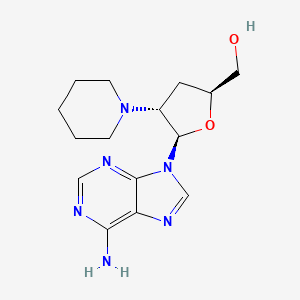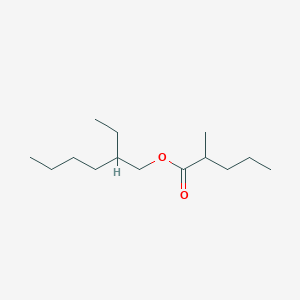
2-Ethylhexyl 2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 17938, also known as Lactobacillus reuteri DSM 17938, is a probiotic strain derived from Lactobacillus reuteri ATCC 55730. This strain is known for its beneficial effects on gut health and immune support.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lactobacillus reuteri DSM 17938 is typically cultured under anaerobic conditions using MRS (de Man, Rogosa, and Sharpe) bacterial culture media. The strain can be microencapsulated by ionic gelation using alginate or pectin, followed by polymeric coating with whey protein concentrate or chitosan . This method ensures high cell viability and stability during processing.
Industrial Production Methods
In industrial settings, Lactobacillus reuteri DSM 17938 is produced through large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to optimize growth and metabolite production. The cells are then harvested, concentrated, and freeze-dried to create a stable probiotic product .
Analyse Des Réactions Chimiques
Types of Reactions
Lactobacillus reuteri DSM 17938 undergoes various biochemical reactions, including fermentation, oxidation, and reduction. These reactions are crucial for its metabolic activities and probiotic functions.
Common Reagents and Conditions
The strain ferments carbohydrates to produce lactic acid and other metabolites. It can also produce antimicrobial substances like reuterin, which is formed through the fermentation of glycerol .
Major Products Formed
The primary products formed by Lactobacillus reuteri DSM 17938 include lactic acid, reuterin, and short-chain fatty acids (SCFAs). These metabolites play essential roles in maintaining gut health and inhibiting pathogenic bacteria .
Applications De Recherche Scientifique
Lactobacillus reuteri DSM 17938 has a wide range of scientific research applications:
Medicine: It is used to treat and prevent gastrointestinal disorders, such as acute gastroenteritis, infantile colic, and functional constipation.
Biology: The strain is studied for its role in maintaining gut microbiota balance and promoting gut health.
Food Industry: It is incorporated into functional foods and dietary supplements to enhance their probiotic content.
Mécanisme D'action
Lactobacillus reuteri DSM 17938 exerts its effects through several mechanisms:
Immune Modulation: It interacts with dendritic cells and macrophages to influence cytokine production, balancing immune responses and reducing inflammation.
Gut Barrier Function: The strain adheres to the intestinal mucosa, enhancing the barrier function and preventing infections.
Antimicrobial Activity: It produces reuterin, which inhibits the growth of pathogenic bacteria.
Metabolic Activities: The strain ferments carbohydrates to produce SCFAs, which serve as an energy source for colonocytes and maintain gut health.
Comparaison Avec Des Composés Similaires
Lactobacillus reuteri DSM 17938 is unique due to its robust cell wall structure, ability to produce reuterin, and strong adherence to the intestinal mucosa. Similar probiotic strains include:
Lactobacillus reuteri ATCC 55730: The parent strain of DSM 17938, known for its probiotic properties but carries transferable resistance traits.
Lactobacillus rhamnosus GG: Another well-studied probiotic strain with similar gut health benefits but different metabolic and adhesion properties.
Bifidobacterium lactis BB-12: Known for its immune-modulating effects and use in functional foods.
Lactobacillus reuteri DSM 17938 stands out due to its specific genetic and phenotypic traits, making it a valuable probiotic strain for various applications.
Propriétés
Numéro CAS |
6641-73-2 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-ethylhexyl 2-methylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-13(7-3)11-16-14(15)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
URLXXEYFQAJCPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


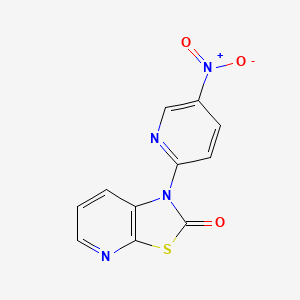
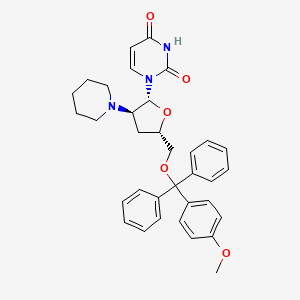
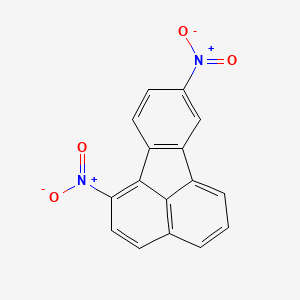
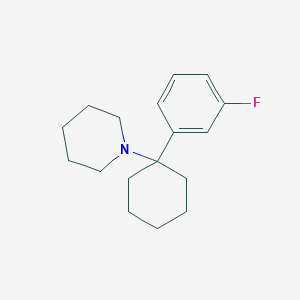
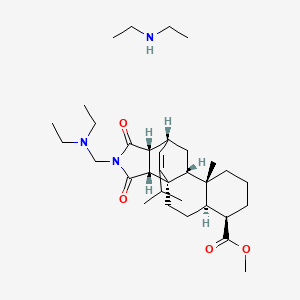

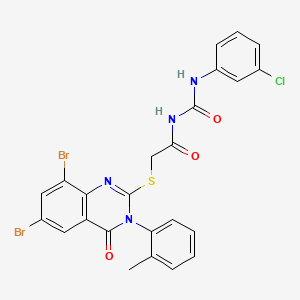
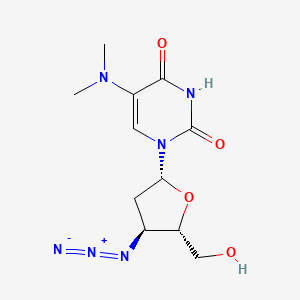
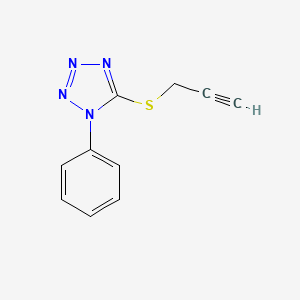
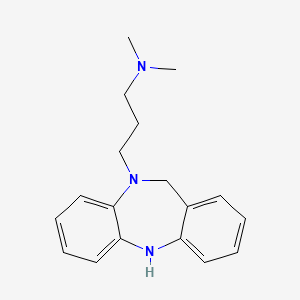
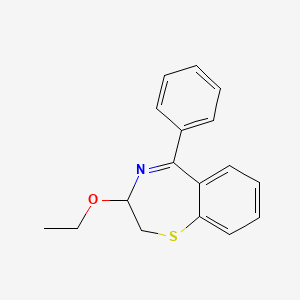
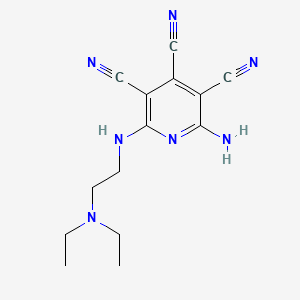
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
